8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one - 35296-14-1

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

Catalog Number: EVT-396434
CAS Number: 35296-14-1
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the synthesis of 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one itself is not described in the provided literature, the synthesis of related 1-oxa-8-azaspiro[4.5]decanes is discussed. One common approach involves the reaction of a 1-oxa-6-heteraspiro[2.5]octane with diethyl malonate, followed by hydrolysis, to obtain a 3-carboxy-1-oxa-8-heteraspiro[4.5]decan-2-one. [] This intermediate can be further modified at the 3-position. For example, reaction with diethylamine and formaldehyde, followed by sodium acetate and acetic acid, produces the corresponding α-methyleneheteraspiro lactone. []

Another synthetic route involves the reaction of 1-oxa-4-thiaspiro[4.5]-decan-2-one with 1-naphthylamine to yield 1-thia-4-(1-naphthyl)-4-azaspiro[4.5]decan-3-one. [] This compound can then be further modified by reacting it with various reagents like hydrazine hydrate, phenylhydrazine, hydroxylamine hydrochloride, urea, and thiourea to afford various bispiroheterocyclic systems. []

Applications
  • SHP2 Inhibitors: Compounds like 6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414) have shown potent SHP2 inhibitory activity, making them promising candidates for cancer treatment. [, , ]

  • Muscarinic Agonists: 1-oxa-8-azaspiro[4.5]decanes, particularly those with modifications at the 2 and 3 positions, have shown potent muscarinic activity and are being explored for treating Alzheimer's disease. [, ]

  • Tachykinin NK2 Receptor Antagonists: Spiropiperidines, including those with a 1-oxa-8-azaspiro[4.5]decane core, have demonstrated potent and selective tachykinin NK2 receptor antagonist activity, indicating potential applications in treating asthma and other respiratory diseases. []

  • CCR8 Agonists: 8-[3-(2-Methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one is a potent and selective CCR8 agonist, highlighting the potential of this scaffold in immunomodulation. []

  • Antimicrobial Agents: Bispiroheterocyclic systems, synthesized from 1-thia-4-(1-naphthyl)-4-azaspiro[4.5]decan-3-one, have displayed promising antimicrobial activity. []

2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

  • Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. [] This compound exhibits its inhibitory activity by binding to the allosteric binding pocket of SHP2. []

PB17-036-01

  • Compound Description: This compound is an analog of PB17-026-01 with approximately 20-fold lower potency as an SHP2 allosteric inhibitor. [] Structural analysis revealed that while both PB17-026-01 and PB17-036-01 bind to the same allosteric site on SHP2, PB17-026-01 forms a greater number of polar contacts with its terminal group. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. [] This compound effectively suppresses the mitogen-activated protein kinase (MAPK) pathway signaling and exhibits antitumor activity in preclinical models of receptor tyrosine kinase (RTK)-activated and KRAS-mutant cancers. []

3-Methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones

  • Compound Description: This series of compounds represents the first members of the 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-one family. [] These compounds were synthesized as part of a broader effort to develop new synthetic methods for producing spiro heterocyclic compounds. []

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17)

  • Compound Description: Designed as a potential therapeutic for Alzheimer's disease, compound 17 exhibits potent muscarinic activity both in vitro and in vivo. [] This compound incorporates a tetrahydrofuran ring into the 8-azaspiro[4.5]decane skeleton, drawing inspiration from the structure of muscarone. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (18)

  • Compound Description: This compound is an analog of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) and exhibits preferential affinity for M1 muscarinic receptors over M2 receptors. [] It displays potent antiamnesic activity in preclinical models. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (29)

  • Compound Description: This compound, another analog of compound 17, demonstrates preferential affinity for M1 muscarinic receptors and potent antiamnesic activity. [] It exhibits partial agonistic activity at M1 muscarinic receptors. []

8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (8)

  • Compound Description: This compound showed antihypertensive activity and alpha-adrenergic blocking properties, specifically displaying a greater tendency toward alpha 1-adrenoceptor antagonism. []

3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (29)

  • Compound Description: This compound demonstrated antihypertensive activity, primarily acting as an alpha 2-adrenoceptor antagonist. []

Properties

CAS Number

35296-14-1

Product Name

8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

IUPAC Name

8-benzyl-1-oxa-8-azaspiro[4.5]decan-2-one

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C15H19NO2/c17-14-6-7-15(18-14)8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

BNUHTBRIFCCBFM-UHFFFAOYSA-N

SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.